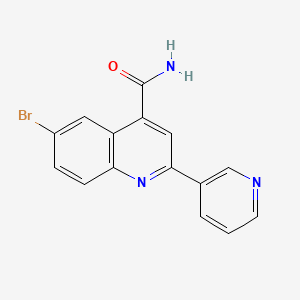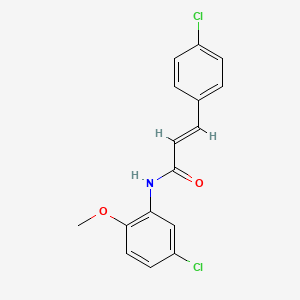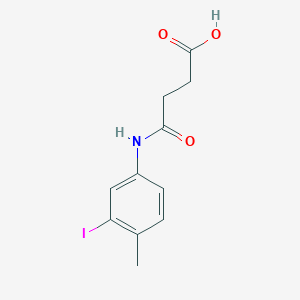
4-(3-iodo-4-methylanilino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-iodo-4-methylanilino)-4-oxobutanoic acid is an organic compound that features an iodine atom and a methyl group attached to an aniline ring, which is further connected to a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-iodo-4-methylanilino)-4-oxobutanoic acid typically involves the iodination of 4-methylaniline followed by subsequent reactions to introduce the butanoic acid group. One common method involves the reaction of 3-iodo-4-methylaniline with succinic anhydride under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-iodo-4-methylanilino)-4-oxobutanoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline and butanoic acid moieties.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-(3-iodo-4-methylanilino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its structural features.
Industry: The compound can be used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 4-(3-iodo-4-methylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The iodine and methyl groups on the aniline ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The butanoic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-4-methylaniline: A precursor in the synthesis of 4-(3-iodo-4-methylanilino)-4-oxobutanoic acid.
4-Iodoaniline: Similar in structure but lacks the methyl group.
4-Methylaniline: Similar in structure but lacks the iodine atom.
Uniqueness
This compound is unique due to the presence of both iodine and methyl groups on the aniline ring, which can significantly influence its reactivity and interactions with biological targets. This dual substitution pattern provides a versatile platform for further chemical modifications and applications in various fields .
Propriétés
IUPAC Name |
4-(3-iodo-4-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOLQVUHTYRSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzamide](/img/structure/B5776475.png)
![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)
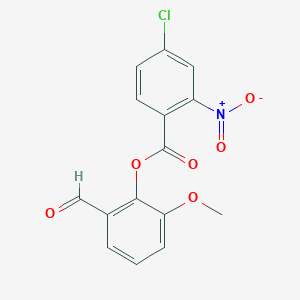
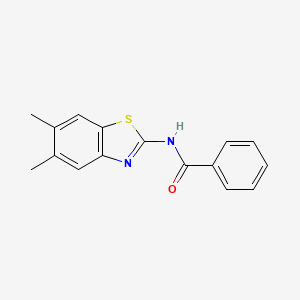
![N-[(E)-1-thiophen-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5776492.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5776513.png)
![4-fluoro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5776514.png)
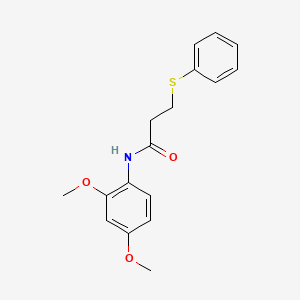
![2,5-dimethoxy-N-[(2-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B5776523.png)

